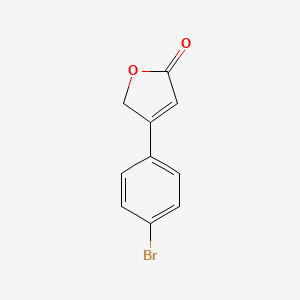

2(5H)-Furanone, 4-(4-bromophenyl)-

Description

Contextual Significance of 2(5H)-Furanones as Heterocyclic Synthons

2(5H)-Furanones, also known as γ-crotonolactones or butenolides, are five-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. sigmaaldrich.comchemeo.comforeverest.net This structural motif is present in a wide array of natural products and has been shown to be a versatile synthon in organic synthesis. researchgate.netresearchgate.net The α,β-unsaturated lactone ring within the 2(5H)-furanone structure provides multiple reactive sites, making it a valuable precursor for the synthesis of a diverse range of other heterocyclic compounds. researchgate.netresearchgate.net

The significance of 2(5H)-furanones extends to their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.govresearchgate.netmdpi.com This inherent bioactivity has made them attractive targets for medicinal chemistry research, with ongoing efforts to synthesize and evaluate new derivatives for potential therapeutic applications. nih.gov

The Role of Brominated Aryl-Substituted Furanones in Synthetic Strategies

The introduction of a bromine atom onto the aryl substituent of a furanone ring significantly influences its chemical reactivity and biological profile. Brominated furanones have emerged as a promising class of compounds, particularly as quorum sensing inhibitors. umich.edu Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibition a key strategy in combating bacterial infections. umich.edupsu.edu

From a synthetic perspective, the bromine atom serves as a versatile functional handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. umich.edu This allows for the generation of a library of novel aryl-substituted furanones with diverse structures and potentially enhanced biological activities. The presence of the bromophenyl moiety can also modulate the electronic properties of the furanone ring, influencing its reactivity in various chemical transformations.

Scope and Research Trajectories for 2(5H)-Furanone, 4-(4-bromophenyl)-

The specific compound, 2(5H)-Furanone, 4-(4-bromophenyl)-, represents a key scaffold for further chemical exploration. Current and future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While some synthetic routes to aryl-substituted furanones exist, there is always a need for more efficient, stereoselective, and environmentally friendly methods.

Exploration of Biological Activity: Given the known antimicrobial and quorum sensing inhibitory activities of related compounds, a thorough investigation of the biological profile of 2(5H)-Furanone, 4-(4-bromophenyl)- and its derivatives is warranted. unipi.itresearchgate.net This includes screening against a broad range of bacterial and fungal pathogens, as well as investigating its potential as an anticancer agent. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 2(5H)-Furanone, 4-(4-bromophenyl)-, for instance, by introducing different substituents on the phenyl ring or modifying the furanone core, researchers can elucidate the key structural features required for optimal biological activity.

Application in Materials Science: The unique electronic and structural properties of this compound could also be explored for applications in materials science, such as in the development of novel organic electronic materials.

Compound Information

| Compound Name |

| 2(5H)-Furanone, 4-(4-bromophenyl)- |

| (5Z)-4-bromo-5-(bromomethylene)furan-2-one |

| 3-(3-bromophenyl)-5-methyl-2(5H)-furanone |

| 3-(4-bromophenyl)-5-methyl-2(5H)-furanone |

| 3-(4-bromophenyl)-5-(hydroxymethyl)-2(5H)-furanone |

| 3-bromo-2(5H)-furanone |

| 2(5H)-Furanone |

| 4-phenyl-2(5H)-furanone |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone |

| 5-(4-Bromophenyl)furfural |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone |

| 4-acetoxy-2,5-dimethyl-3(2H)-furanone |

| 4,5-diarylfuran-3(2H)-ones |

| 4,5-dimethyl-3-hydroxy-2(5H)-furanone |

| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone |

Structure

3D Structure

Properties

CAS No. |

87979-60-0 |

|---|---|

Molecular Formula |

C10H7BrO2 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-(4-bromophenyl)-2H-furan-5-one |

InChI |

InChI=1S/C10H7BrO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-5H,6H2 |

InChI Key |

DAZLGCXNLLQYOS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 5h Furanone, 4 4 Bromophenyl and Its Analogues

Direct Furanone Annulation Approaches

Direct annulation strategies focus on constructing the core furanone ring system in a highly efficient manner, often from acyclic precursors.

A powerful method for the synthesis of 2(5H)-furanones involves a titanium-tetrachloride-promoted direct aldol (B89426) addition between ketones and α,α-dimethoxyketones. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of 4-(4-bromophenyl)-2(5H)-furanone. The reaction sequence begins with a crossed Ti-direct aldol addition, which is notable for its ability to effectively couple less reactive ketones. mdpi.comorganic-chemistry.org

In a typical procedure, the titanium-direct aldol addition of a substituted acetophenone, such as 1-(4-bromophenyl)ethan-1-one, with 1,1-dimethoxypropan-2-one proceeds smoothly at low temperatures (-78 °C) to yield the corresponding aldol adduct. mdpi.com This intermediate can then be converted to the final 2(5H)-furanone through an acid-induced cyclo-condensation. researchgate.net A more streamlined, one-pot procedure has also been developed where the reaction mixture, after the initial aldol addition, is allowed to warm to room temperature, directly producing the furanone in good yield. mdpi.com For instance, the one-pot reaction of p-bromoacetophenone yielded 4-(4-bromophenyl)-2(5H)-furanone at 59%, while using p-bromopropiophenone afforded the 3-methyl analogue in 64% yield. mdpi.com

The proposed mechanism involves the formation of a titanium-chelated cross aldol adduct, which then undergoes ring formation and elimination of methanol (B129727) to form a dihydrofuran intermediate. This intermediate subsequently converts to the final 2(5H)-furanone product. researchgate.net

Table 1: Synthesis of 2(5H)-Furanones via Titanium-Mediated Furanone Annulation mdpi.com

| Starting Ketone | Product | Yield (One-Pot) |

|---|---|---|

| p-Bromoacetophenone | 4-(4-bromophenyl)-2(5H)-furanone | 59% |

| p-Bromopropiophenone | 4-(4-bromophenyl)-3-methyl-2(5H)-furanone | 64% |

| m-Bromoacetophenone | 4-(3-bromophenyl)-2(5H)-furanone | N/A |

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic compounds like furanones from three or more starting materials in a single step. tubitak.gov.trnih.gov These reactions are advantageous due to their atom economy, clean reaction profiles, and operational simplicity, often avoiding the need for isolating intermediates. tubitak.gov.trresearchgate.net

While not always targeting the specific 4-(4-bromophenyl) substituent directly, these methods establish the furanone core, which can be further functionalized. For example, highly functionalized furans have been synthesized through the one-pot reaction of arylglyoxals, acetylacetone, and various phenols. tubitak.gov.trnih.gov In one approach, these components react in acetone (B3395972) with triethylamine (B128534) as a base to yield 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in excellent yields. nih.gov

Another versatile MCR involves the reaction of aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates. nanomaterchem.com Utilizing a reusable magnetic nanoparticle-based catalyst (MNPs-DBN tribromide) in a green solvent system (water and ethanol), this method produces substituted furan-2-one derivatives under mild conditions with high efficiency. nanomaterchem.com These MCR approaches highlight the modularity and efficiency of building the furanone scaffold, providing a platform for creating diverse analogues. frontiersin.org

Functional Group Transformations and Derivatization Strategies

Once the 4-(4-bromophenyl)-2(5H)-furanone scaffold is synthesized, its bromine atom serves as a versatile handle for a range of functional group transformations, enabling the creation of a library of analogues.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgyoutube.com The 4-(4-bromophenyl)-2(5H)-furanone molecule is an excellent substrate for this reaction due to the presence of the aryl bromide. mdpi.comnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenyl ring.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (or its boronate ester) in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Researchers have successfully derivatized 4-(4-bromophenyl)-3-methyl-2(5H)-furanone using this method. mdpi.comresearchgate.net For example, coupling with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base afforded the corresponding 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-methyl-2(5H)-furanone in 91% yield. mdpi.com This demonstrates the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction on this scaffold, making it a preferred method for creating analogues. ikm.org.mynih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of a 2(5H)-Furanone Analogue mdpi.com

| Furanone Substrate | Boronic Acid | Product | Yield |

|---|---|---|---|

| 4-(4-bromophenyl)-3-methyl-2(5H)-furanone | 4-Methoxyphenylboronic acid | 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-methyl-2(5H)-furanone | 91% |

Metal-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as a C1 building block. ethernet.edu.etnih.gov These reactions are fundamental in both industrial and academic settings for synthesizing ketones, esters, and other carbonyl-containing compounds. ethernet.edu.etresearchgate.net

In the context of 2(5H)-furanone synthesis, a ruthenium-catalyzed CO insertion into a corresponding allenic alcohol has been reported as a method to produce 4-(4-bromophenyl)-2(5H)-furanone. mdpi.com This transformation highlights the utility of carbonylation for constructing the furanone ring itself. Transition metal catalysis, particularly with palladium, is crucial for these reactions, which can be performed under various conditions. ethernet.edu.etnih.gov Modern approaches often utilize solid CO-releasing molecules to avoid handling gaseous carbon monoxide, enhancing safety and convenience. researchgate.net The versatility of these catalytic systems allows for the synthesis of a wide array of carbonyl compounds, including furanone derivatives, from various precursors. researchgate.net

Lactonization, the intramolecular esterification to form a cyclic ester (lactone), is the key ring-forming step in many furanone syntheses. organic-chemistry.org A variety of methods exist to achieve this transformation, ranging from classical acid catalysis to modern metal-mediated processes.

One reported synthesis of 4-(4-bromophenyl)-2(5H)-furanone utilized a SeBr-resin-mediated lactonization of a β,γ-unsaturated carboxylic acid. mdpi.com Other advanced methods for lactone formation that could be applied to analogues include:

Oxidative Lactonization: Diols can be converted into lactones via aerobic oxidation using copper/nitroxyl catalyst systems (e.g., Cu/TEMPO or Cu/ABNO) under mild conditions with air as the oxidant. organic-chemistry.org

Electrophilic Cyclization: Alkynols can undergo electrophile-induced cyclization. For instance, AuCl₃ can catalyze the cyclization of 4-bromo-3-yn-1-ols to form γ-butyrolactones. organic-chemistry.org Similarly, N-iodosuccinimide (NIS) can induce the tandem cyclization/migration of 2-alkynyl-2-silyloxy carbonyl compounds to yield substituted furanones. nih.gov

Dehydrogenative Lactonization: Air-stable iron carbonyl complexes can catalyze the dehydrogenative lactonization of diols, using acetone as both a solvent and hydrogen acceptor, to form five-, six-, and seven-membered lactones. organic-chemistry.org

These diverse lactonization strategies provide a broad toolkit for constructing the furanone core, essential for the synthesis of the title compound and its structural variants. nih.gov

Regioselective Bromination and Halogenation Techniques

The precise introduction of halogen atoms, particularly bromine, onto the furanone scaffold is a key strategy for synthesizing intermediates like 4-(4-bromophenyl)-2(5H)-furanone. Regioselective halogenation reactions are critical for controlling the position of the halogen, which in turn influences the molecule's subsequent reactivity and biological properties.

One common approach involves the direct bromination of a pre-formed furanone ring. For instance, the bromination of 4-phenyl-2(5H)-furanone can be achieved using bromine in a suitable solvent. The regioselectivity of this reaction, determining whether bromination occurs at the C3 or C5 position of the furanone ring or on the phenyl group, is influenced by the reaction conditions and the presence of catalysts.

Research has shown that the bromination of certain gem-diarylated furanones can proceed with high regioselectivity, favoring the 3-bromo product. ucc.ie For example, heating a 4-fluorophenyl-substituted furanone with bromine followed by treatment with triethylamine afforded the 3-brominated furanone in 82% yield, with no detection of the 4-brominated isomer. ucc.ie This highlights the directing effects of existing substituents on the furanone ring.

Furthermore, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are widely used reagents for regioselective halogenations. acs.org The choice of solvent and the use of catalysts can significantly impact the outcome of these reactions. acs.org For instance, the halogenation of β-diketonate BF2 complexes with NXS in dichloromethane (B109758) has been shown to be a highly efficient method for regioselective γ-halogenation. acs.org

In the context of preparing 4-aryl-2(5H)-furanones, Suzuki-Miyaura cross-coupling reactions are invaluable. A key precursor for this is a halogenated furanone. The synthesis of 4-tosyl-2(5H)-furanone, a stable and easily prepared compound, allows for palladium-catalyzed cross-coupling with various boronic acids, including 4-bromophenylboronic acid, to yield the desired 4-(4-bromophenyl)-2(5H)-furanone. organic-chemistry.org This method offers a versatile route to a wide range of 4-substituted furanones. organic-chemistry.orgacs.org

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| Bromine, Triethylamine | 4-(4-fluorophenyl)-2(5H)-furanone | 3-bromo-4-(4-fluorophenyl)-2(5H)-furanone | 82 | ucc.ie |

| N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-methoxy-2(5H)-furanone | 3-bromo-4-methoxy-2(5H)-furanone | 45 | unipi.it |

| PdCl2(PPh3)2, KF | 4-tosyl-2(5H)-furanone and 4-bromophenylboronic acid | 4-(4-bromophenyl)-2(5H)-furanone | Moderate to high | organic-chemistry.org |

Electrochemical Synthesis Pathways for Furanone Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of furanone derivatives. These techniques can often be performed under mild conditions without the need for harsh chemical oxidants or reductants. While direct electrochemical synthesis of 4-(4-bromophenyl)-2(5H)-furanone is not extensively documented, the principles of electrochemical synthesis are applicable to the formation of the core furanone structure and its precursors.

Electrochemical oxidation can be employed to generate reactive intermediates that subsequently cyclize to form the furanone ring. For example, the anodic oxidation of certain di- and trisubstituted phenols has been shown to yield furanone derivatives. The selectivity of these reactions is highly dependent on the electrode material, solvent, and supporting electrolyte.

Furthermore, electrochemical methods can be utilized in halogenation reactions. The electro-oxidation of halide ions can generate halogenating species in situ, providing a controlled and often more selective method for introducing bromine or other halogens onto an organic substrate. This approach can be advantageous in the synthesis of halogenated furanone precursors.

Although specific examples directly targeting 4-(4-bromophenyl)-2(5H)-furanone are limited, the broader field of electrochemical synthesis of heterocyclic compounds suggests a promising avenue for future research in developing novel and sustainable routes to this and related furanone derivatives.

Stereoselective Synthesis of Chiral 2(5H)-Furanone Derivatives

The synthesis of chiral 2(5H)-furanone derivatives is of significant interest due to the prevalence of this structural motif in numerous biologically active natural products. acs.orgnih.gov The development of stereoselective methods allows for the preparation of enantiomerically pure or enriched furanones, which is crucial for studying their biological activities and for their use as chiral building blocks in the synthesis of complex molecules. acs.orgnih.gov

Several strategies have been developed for the asymmetric synthesis of chiral butenolides. These include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.

One notable approach involves the catalytic asymmetric synthesis of butenolides and butyrolactones. acs.org This can be achieved through various reactions such as asymmetric Michael additions, aldol reactions, and allylation/lactonization cascades. nih.govrsc.org For instance, a highly enantioselective allylation/lactonization cascade has been developed to provide a concise and efficient route to chiral γ-butenolides under mild conditions, with many reactions completing in just 10 minutes with high selectivity. rsc.orgrsc.org

The use of chiral N,N'-dioxide/metal complexes has also proven effective in catalyzing asymmetric allylation reactions to produce chiral butenolides. rsc.org Another strategy employs chiral electrophilic selenium catalysts for the intramolecular oxidation/lactonization of β,γ-unsaturated carboxylic acids to yield enantioenriched γ-butenolides. rsc.org

Furthermore, the stereoselective synthesis of chiral 4-substituted-2(5H)-furanones has been achieved from chiral 3-bromo-2(5H)-furanones. researchgate.net The stereochemistry and absolute configuration of these compounds have been confirmed by X-ray crystallography, providing a reliable method for producing optically active furanones with active pyrimidine (B1678525) and purine (B94841) base groups. researchgate.net

| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |

| Allylation/Lactonization Cascade | Chiral N,N'-dioxide/Indium(III) complex | Stereoselective allylation of enone diesters | High regio- and enantio-selectivity | rsc.org |

| Asymmetric Michael Addition | Chiral catalyst | Addition of 2-(trimethylsilyloxy)furans to oxazolidinone enoates | High stereoselectivity (up to 99% ee) | nih.gov |

| Intramolecular Oxidation/Lactonization | Chiral electrophilic selenium catalyst | Oxidation of β,γ-unsaturated carboxylic acids | Enantioenriched products | rsc.org |

| From Chiral Precursors | Chiral 3-bromo-2(5H)-furanone | Nucleophilic substitution | Highly optically active products | researchgate.net |

Iii. Mechanistic Investigations of Reactions Involving 2 5h Furanone, 4 4 Bromophenyl

Reaction Mechanism Elucidation in Annulation Processes

Annulation reactions involving furanone derivatives are fundamental for the construction of complex cyclic systems. mdpi.com A notable one-pot annulation method for producing 2(5H)-furanones involves a titanium-mediated crossed aldol (B89426) addition followed by an acid-induced cyclo-condensation. mdpi.comresearchgate.net This process has been successfully applied to synthesize 5-(4-bromophenyl)-2(5H)-furanones. mdpi.comresearchgate.net

The reaction between a ketone and an α,α-dimethoxyketone, facilitated by a TiCl₄–Bu₃N system, proceeds through sequential aldol addition and furanone formation to yield trialkylsubstituted 2(5H)-furanones in a single step. researchgate.netrsc.org

Proposed Intermediates in Aldol-Cyclo-condensation Sequences

A plausible mechanism for the titanium-mediated annulation begins with the formation of a titanium-chelated cross aldol adduct. mdpi.com This intermediate subsequently undergoes ring formation and elimination of methanol (B129727) to yield a dihydrofuran intermediate. mdpi.com This dihydrofuran is then converted to a methoxyfuran intermediate with the elimination of Ti(OH)Cl₃. mdpi.com Finally, upon aqueous workup, the desired 2(5H)-furanone is formed. mdpi.com

Plausible reaction mechanism for the crossed Ti-direct aldol addition and successive cyclo-condensation: mdpi.com

Step 1: Formation of a Ti-chelated cross aldol adduct (5).

Step 2: Transformation to a dihydrofuran intermediate (6) via ring formation and methanol elimination.

Step 3: Conversion to a methoxyfuran intermediate (7) through the elimination of Ti(OH)Cl₃.

Step 4: Formation of the final 2(5H)-furanone product (4a) after H₂O-workup.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the furanone ring is dictated by the electrophilic and nucleophilic centers within the molecule. The carbon at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones exhibits electrophilic character, reacting with arenes and heteroarenes in the presence of an acid catalyst in what can be considered an aromatic electrophilic substitution. nih.gov Conversely, the carbon at the C4 position can be susceptible to nucleophilic attack. For instance, in 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone, nucleophilic attack by nitrogen-containing nucleophiles can be directed at the C4 carbon of the lactone ring. butlerov.com

The nature of the substituents on the furanone ring significantly influences its reactivity. For example, the chlorine atom at the C4 position of 3,4,5-trichloro-2(5H)-furanone can be substituted by an azide (B81097) group when reacted with sodium azide. nih.gov

Radical Pathways in Furanone Transformations

Radical reactions offer alternative pathways for the transformation of furanones. libretexts.org These reactions typically involve initiation, propagation, and termination steps. youtube.comyoutube.com For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide yields a mixture of brominated furanones, including 3-bromo-4-methoxy-2(5H)-furanone as the major product. unipi.it

In some annulation reactions, such as the visible-light-promoted [4+2] annulation of 2,3-dibromonaphthoquinones with phenylbenzofurans, the proposed mechanism involves the formation of biradical intermediates. nih.gov These intermediates undergo intersystem crossing and radical recombination to form the final annulated product. nih.gov

Catalyst-Substrate Interactions in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the derivatization of brominated furanones. mdpi.comnih.gov In these reactions, the choice of catalyst, base, and solvent significantly impacts the reaction efficiency. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one with (p-Cl)C₆H₄B(OH)₂ proceeds in good yield using a Pd(OAc)₂/PPh₃/K₂CO₃ catalytic system. mdpi.com For the coupling of a p-tosyloxy-substituted 2(5H)-furanone, a modified Pd(OAc)₂/XPhos/K₃PO₄ system proved effective. mdpi.com

The use of magnetically supported palladium catalysts offers the advantage of easy recovery and reusability. ikm.org.myjsynthchem.com Studies on the Suzuki-Miyaura reaction of 4-bromoacetophenone have shown that these catalysts can be reused multiple times without a significant loss of activity. ikm.org.my The mechanism of these reactions involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Mechanism of Formation of Dimeric Furanones via C-C Homocoupling

The electrochemical oxidation of 2,4-diarylfurans provides a sustainable method for the synthesis of dimeric furan-2(5H)-ones through C-C homocoupling. nih.gov Mechanistic investigations, supported by density functional theory (DFT) calculations and electron paramagnetic resonance (EPR) spectroscopy, suggest the involvement of furanoxy radicals as key intermediates. nih.gov These radicals are formed through the oxidation of the furan (B31954) ring and subsequently undergo a homocoupling step to yield the dimeric butenolide product. nih.gov The reaction conditions, including the solvent and the substituents on the aromatic rings, can influence the reaction pathway and the yield of the dimeric product. nih.gov

Iv. Synthesis and Structural Diversity of Derivatives and Analogues of 2 5h Furanone, 4 4 Bromophenyl

Structural Modifications on the Furanone Ring System

The furanone ring itself presents multiple sites for substitution, allowing for the generation of a library of structurally diverse compounds. Key modifications include the introduction of substituents at the 3- and 5-positions and the fusion of the furanone moiety with other heterocyclic systems.

The synthesis of 3-substituted and 5-substituted derivatives of 4-(4-bromophenyl)-2(5H)-furanone has been achieved through various synthetic strategies. For instance, 3-aryl, 4-methyl-2(5H)-furanones have been conveniently prepared in a one-pot synthesis from the corresponding phenylacetic acid derivatives and chloroacetone, yielding variably substituted products in the phenyl ring. tandfonline.com Another approach involves the synthesis of 3-bromo-2(5H)-furanone from 2(5H)-furanone by the addition of bromine followed by dehydrobromination. unipi.it This bromo-substituted furanone can then serve as a precursor for further functionalization.

The 5-position of the furanone ring can also be readily substituted. For example, 5-hydroxy-2(5H)-furanone can be synthesized through the photo-oxidation of furfural. unipi.it This hydroxyl group can be further modified, for instance, by acetylation to yield an acetate (B1210297) derivative. unipi.it The synthesis of 5-methylene-3-(4-bromophenyl)-2(5H)-furanone has also been reported, starting from (4-bromophenyl)acetic acid via a multi-step route. unipi.it

Furthermore, combinatorial chemistry techniques have been employed to generate libraries of 3,4,5-trisubstituted 2(5H)-furanones. nih.gov This approach allows for the independent variation of substituents at these positions, leading to the rapid generation of a large number of diverse compounds. nih.gov

| Substitution Position | Synthetic Method | Starting Material(s) | Resulting Derivative(s) | Reference |

|---|---|---|---|---|

| 3-position | One-pot synthesis | Phenylacetic acid derivatives, Chloroacetone | 3-Aryl-4-methyl-2(5H)-furanones | tandfonline.com |

| 3-position | Bromination and dehydrobromination | 2(5H)-Furanone | 3-Bromo-2(5H)-furanone | unipi.it |

| 5-position | Photo-oxidation | Furfural | 5-Hydroxy-2(5H)-furanone | unipi.it |

| 5-position | Multi-step synthesis | (4-Bromophenyl)acetic acid | 5-Methylene-3-(4-bromophenyl)-2(5H)-furanone | unipi.it |

| 3, 4, 5-positions | Combinatorial synthesis | Butenolide scaffold, alcohols, amines | Library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones | nih.gov |

The furanone ring can be fused with or linked to other heterocyclic systems to create novel hybrid structures with potentially enhanced biological activities. The 2(5H)-furanone scaffold is a valuable precursor for the synthesis of various heterocyclic and non-heterocyclic derivatives. nih.govnih.gov For example, furanone derivatives can be converted to other heterocycles such as pyrrolones, pyridazinones, pyrazoles, and oxadiazoles. nih.gov

One common strategy involves the reaction of furanone derivatives with bifunctional reagents. For instance, reaction with ammonium (B1175870) acetate can yield pyrrol-2-one derivatives. nih.gov Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazinones. nih.gov

The synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been achieved through the Knoevenagel condensation. mdpi.com This reaction involves the enolization of the furanone ring and subsequent bond formation with an aldehyde group. mdpi.com

Furthermore, the furanone moiety has been incorporated into more complex heterocyclic systems. For example, chiral 2,5-disubstituted 1,3,4-thiadiazoles possessing a 2(5H)-furanone moiety have been synthesized from mucobromic acid. unipi.it This synthesis involves the tandem Michael addition-elimination reaction of a chiral furanone precursor with 2-mercapto-1,3,4-thiadiazoles. unipi.it

| Hybrid Heterocycle | Synthetic Strategy | Furanone Precursor | Reactant(s) | Reference |

|---|---|---|---|---|

| Pyrrol-2-ones | Reaction with ammonium acetate | 2(5H)-Furanone derivatives | Ammonium acetate | nih.gov |

| Pyridazinones | Ring transformation | 2(5H)-Furanone derivatives | Hydrazine derivatives | nih.gov |

| Furanone-Chromone hybrids | Knoevenagel condensation | Furan-2(3H)-ones | 4-Oxo-4H-chromene-3-carbaldehyde | mdpi.com |

| Furanone-Thiadiazole hybrids | Tandem Michael addition-elimination | Chiral 5-alkoxy-3-bromo-2(5H)-furanones | 2-Mercapto-1,3,4-thiadiazoles | unipi.it |

Variations of the Aryl Substituent at the 4-Position

The 4-(4-bromophenyl) substituent is a key feature of the title compound, and variations at this position have been explored to modulate its properties. A general and efficient route to synthesize 4-aryl-2(5H)-furanones involves the Suzuki cross-coupling reaction of 4-halo-2(5H)-furanones with various aryl boronic acids. researchgate.net This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the 4-position.

The synthesis of 3,4-diaryl-2(5H)-furanone derivatives has also been reported, where different aryl groups can be present at both the 3- and 4-positions. nih.gov These compounds have been synthesized and evaluated for their biological activities. nih.gov

The development of novel chiral 2(5H)-furanone sulfones possessing a terpene moiety has also been described. nih.gov In these structures, the aryl group at the 4-position is a sulfonyl-substituted phenyl ring, and the furanone ring is further functionalized with a chiral auxiliary derived from terpenes like l-menthol (B7771125) or l-borneol. nih.gov

| Aryl Variation at 4-Position | Synthetic Method | Key Intermediates | Reference |

|---|---|---|---|

| Various substituted and unsubstituted aryl groups | Suzuki cross-coupling | 4-Halo-2(5H)-furanones, Aryl boronic acids | researchgate.net |

| Different aryl groups at both 3- and 4-positions | Multi-step synthesis | Not specified in abstract | nih.gov |

| Sulfonyl-substituted phenyl ring with terpene moiety | Thiolation followed by oxidation | 5-Alkoxy-3,4-dihalo-2(5H)-furanones, Aromatic thiols | nih.gov |

Introduction of Diverse Functional Groups for Subsequent Transformations

The introduction of various functional groups onto the 4-(4-bromophenyl)-2(5H)-furanone framework provides handles for further chemical transformations, enabling the synthesis of even more complex molecules. The bromine atom on the phenyl ring is a particularly useful functional group for this purpose.

For example, the bromine atom can participate in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups. semanticscholar.org This has been demonstrated in the synthesis of biphenyl-substituted 2(5H)-furanones. semanticscholar.org Similarly, N-(4-bromophenyl)furan-2-carboxamide has been arylated via Suzuki-Miyaura cross-coupling to afford a series of analogues. nih.gov

The furanone ring itself can also be functionalized with groups amenable to further reactions. The synthesis of (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone introduces two reactive bromine atoms. sigmaaldrich.com The hydroxyl group in 5-hydroxy-2(5H)-furanones can be a site for derivatization, such as acylation. unipi.it

Furthermore, the introduction of amino groups, for instance in 4-amino-5-alkoxy-2(5H)-furanones, opens up possibilities for a wide range of N-acylation and other amine-based chemistries. nih.gov

| Functional Group | Position | Synthetic Utility | Example Transformation | Reference |

|---|---|---|---|---|

| Bromo | 4-position of phenyl ring | Cross-coupling reactions | Suzuki-Miyaura coupling to form biaryls | semanticscholar.orgnih.gov |

| Bromo | 4- and 5-positions of furanone ring | Nucleophilic substitution, cross-coupling | Not specified | sigmaaldrich.com |

| Hydroxy | 5-position of furanone ring | Acylation, etherification | Acetylation to form acetate derivative | unipi.it |

| Amino | 4-position of furanone ring | N-acylation, formation of Schiff bases | Not specified | nih.gov |

Synthesis of Sulfur-Containing Furanone Derivatives

The incorporation of sulfur into the furanone scaffold has led to the development of derivatives with interesting properties. A number of 4- and 5-R-sulfanylfuran-2(5H)-one derivatives have been synthesized, and their subsequent oxidation has been studied. researchgate.net

The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aromatic thiols in the presence of a base proceeds with high regioselectivity to yield 4-thiosubstituted products. nih.gov These thioethers can then be oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. nih.gov The synthesis of chiral 2(5H)-furanone sulfones has been achieved using this methodology. nih.gov

Furthermore, the synthesis of furanone derivatives containing a thiadiazole ring has been reported. unipi.it For instance, the reaction of chiral 5-alkoxy-3-bromo-2(5H)-furanones with 2-mercapto-1,3,4-thiadiazoles leads to the formation of furanone-thiadiazole hybrids. unipi.it Thionation of the carbonyl group of the furanone ring using Lawesson's reagent can also be a route to sulfur-containing analogues, although specific examples for 4-(4-bromophenyl)-2(5H)-furanone were not detailed in the provided search results.

| Sulfur-Containing Moiety | Synthetic Approach | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Thioether | Regioselective thiolation | 5-Alkoxy-3,4-dihalo-2(5H)-furanones, Aromatic thiols | 4-Thiosubstituted 2(5H)-furanones | nih.gov |

| Sulfone | Oxidation of thioethers | Hydrogen peroxide in acetic acid | 4-Sulfonyl-substituted 2(5H)-furanones | nih.gov |

| Thiadiazole | Tandem Michael addition-elimination | Chiral 5-alkoxy-3-bromo-2(5H)-furanones, 2-Mercapto-1,3,4-thiadiazoles | Furanone-thiadiazole hybrids | unipi.it |

V. Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, specific X-ray crystallographic data for the single crystal of 4-(4-bromophenyl)-2(5H)-furanone has not been reported. Therefore, a detailed analysis of its solid-state molecular geometry, conformational aspects, and supramolecular architecture based on experimental single-crystal X-ray diffraction is not currently available.

Analysis of Molecular Geometry and Conformational Aspects

A definitive analysis of bond lengths, bond angles, and torsional angles, which would reveal the precise geometry of the furanone and bromophenyl rings and their relative orientation, awaits experimental determination via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. While a complete, peer-reviewed spectral analysis for 4-(4-bromophenyl)-2(5H)-furanone is not publicly available in the literature, a theoretical interpretation based on the expected chemical environment of the protons and carbons can be posited.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the furanone ring and the aromatic protons of the bromophenyl group. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (splitting) would provide information about adjacent protons.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone, the olefinic carbons of the furanone ring, and the carbons of the bromophenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon.

Table 1: Predicted NMR Spectral Data for 4-(4-bromophenyl)-2(5H)-furanone (Note: This table is predictive and not based on reported experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.0-5.5 | Singlet or Doublet | CH₂ (C5) |

| ¹H | ~6.0-6.5 | Singlet or Triplet | CH (C3) |

| ¹H | ~7.5-7.8 | Multiplet | Aromatic CH |

| ¹³C | ~70-80 | - | CH₂ (C5) |

| ¹³C | ~115-125 | - | C-Br |

| ¹³C | ~120-140 | - | Olefinic & Aromatic C |

| ¹³C | ~170-180 | - | C=O (Carbonyl) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(4-bromophenyl)-2(5H)-furanone , the IR spectrum would be expected to display characteristic absorption bands. A strong absorption band is anticipated for the C=O (carbonyl) stretch of the lactone functional group. Other expected signals would include those for the C=C stretching of the furanone ring and the aromatic ring, C-O stretching of the ester group, and C-H stretching for both the aliphatic and aromatic protons. The presence of a C-Br stretching frequency would also be expected in the fingerprint region.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for 4-(4-bromophenyl)-2(5H)-furanone (Note: This table is predictive and not based on reported experimental data.)

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic & Olefinic |

| ~3000-2850 | C-H Stretch | Aliphatic |

| ~1750-1780 | C=O Stretch | γ-Lactone |

| ~1650-1600 | C=C Stretch | Furanone Ring |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Ester |

| ~600-500 | C-Br Stretch | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. For 4-(4-bromophenyl)-2(5H)-furanone (C₁₀H₇BrO₂), HRMS would provide an exact mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for 4-(4-bromophenyl)-2(5H)-furanone (Note: This table is predictive and not based on reported experimental data.)

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₇⁷⁹BrO₂ | [M]⁺ | 237.9680 |

| C₁₀H₇⁸¹BrO₂ | [M+2]⁺ | 239.9660 |

Vi. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of furanone derivatives. researchgate.net DFT calculations allow for the prediction of molecular geometries, electronic structures, and reactivity patterns with a high degree of accuracy.

Molecular Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these frontier orbitals are critical in understanding the molecule's chemical reactivity and its potential for electronic transitions. wikipedia.orglibretexts.org

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's stability and reactivity. researchgate.net

For furanone derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. mdpi.com In a study on a different furanone derivative, the electron density in the HOMO was primarily located on certain parts of the molecule, while the LUMO density was shifted to other regions, indicating the likely sites of reaction. researchgate.net This type of analysis is crucial for understanding the interactions of 4-(4-bromophenyl)-2(5H)-furanone with other molecules.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, often associated with the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital without electrons, often associated with the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |

Mechanistic Pathways Supported by DFT

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 4-(4-bromophenyl)-2(5H)-furanone. For example, in palladium-catalyzed cross-coupling reactions used to synthesize 4-substituted 2(5H)-furanones, DFT can be used to model the reaction intermediates and transition states. organic-chemistry.orgresearchgate.net This allows for a detailed understanding of the reaction pathway and the factors that influence its efficiency and selectivity. By calculating the energies of various proposed intermediates, the most likely reaction mechanism can be determined.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comijper.org In the context of 4-(4-bromophenyl)-2(5H)-furanone, docking simulations are used to predict its interaction with biological targets, such as enzymes or receptors. nih.govnih.gov

These simulations provide valuable information about the binding mode and affinity of the compound. For instance, docking studies on furan-azetidinone hybrids have been used to identify potential inhibitors of bacterial enzymes by ranking compounds based on their docking scores and binding energies. ijper.org Similarly, for 4-(4-bromophenyl)-2(5H)-furanone, docking can help in identifying key amino acid residues in a protein's active site that are involved in binding, which is crucial for the design of new, more potent bioactive molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. magtech.com.cnnih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. nih.gov The resulting data is then analyzed using statistical methods to build a model that can predict the activity of new compounds. nih.gov For a series of furanone derivatives, CoMFA could be used to identify the structural features that are important for a particular biological activity, thereby guiding the design of more potent analogs. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. This technique evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

While specific CoMSIA studies on 2(5H)-Furanone, 4-(4-bromophenyl)- are not extensively documented, research on analogous 3(2H)-furanone derivatives provides a robust framework for understanding its potential interactions. For instance, a CoMSIA study on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors yielded a statistically significant and predictive model. nih.gov In that study, the CoMSIA model produced a cross-validated R² (R²cv) of 0.777 and a non-cross-validated R² of 0.905, indicating a strong correlation between the molecular fields and the observed biological activity. nih.gov

The analysis of these related furanones revealed that steric, electrostatic, hydrophobic (lipophilic), and hydrogen bond donor properties play crucial roles in their activity. nih.gov The contour maps generated from the CoMSIA model highlight regions where modifications to the molecule could enhance or diminish its biological effect. For 2(5H)-Furanone, 4-(4-bromophenyl)-, this implies that the bromine atom on the phenyl ring significantly influences the electrostatic and hydrophobic fields, which would be key factors in its interaction with biological targets. The data generated from such studies are instrumental in guiding the design of novel and potent furanone-based compounds. nih.gov

Table 1: Statistical Results for CoMSIA Model of Related Furanone Derivatives

| Parameter | Value |

|---|---|

| Cross-validated R² (R²cv) | 0.777 |

| Non-cross-validated R² | 0.905 |

| F value | 66.322 |

| Number of Components | 4 |

| Standard Error of Prediction | 0.282 |

| Standard Error of Estimate | 0.185 |

Data derived from a study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives as selective COX-2 inhibitors. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts.

For molecules containing bromophenyl groups, Hirshfeld analysis typically reveals a variety of significant interactions that contribute to the stability of the crystal packing. Studies on structurally related compounds show that H···H, C···H/H···C, and Br···H/H···Br contacts are often the most prevalent. nih.gov For example, in the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, H···H interactions account for 37.9% of the total Hirshfeld surface, followed by C···H/H···C (18.4%) and Br···H/H···Br (13.3%) interactions. nih.gov O···H/H···O and N···H/H···N hydrogen bonding interactions also make substantial contributions. nih.gov

In the context of 2(5H)-Furanone, 4-(4-bromophenyl)-, a Hirshfeld analysis would likely show:

H···H contacts: As the most abundant atom type, these would comprise a large portion of the surface area.

Br···H/H···Br contacts: The bromine atom would be a key participant in halogen bonding and other van der Waals interactions.

O···H/H···O contacts: The carbonyl oxygen and furanone ring oxygen would act as hydrogen bond acceptors.

C···H/H···C contacts: These interactions are fundamental to the packing of organic molecules.

C–H···π interactions: The hydrogen atoms of the furanone ring could interact with the π-system of the bromophenyl ring of an adjacent molecule. nih.gov

The bright red spots on a d_norm map indicate close intermolecular contacts, such as hydrogen bonds and halogen bonds, which are crucial for the supramolecular assembly. nih.gov The quantitative breakdown of these interactions provides a fingerprint of the crystal packing, offering insights into the forces governing the solid-state structure.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Bromophenyl Compound

| Intermolecular Contact | Contribution to Hirshfeld Surface |

|---|---|

| H···H | 37.9% |

| C···H/H···C | 18.4% |

| Br···H/H···Br | 13.3% |

| N···H/H···N | 11.5% |

| O···H/H···O | 10.0% |

Data derived from the analysis of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate. nih.gov

Aromaticity Analysis and π-π Stacking Interactions

The aromaticity of the 4-bromophenyl group and the quasi-aromatic nature of the furanone ring are central to the noncovalent interactions of 2(5H)-Furanone, 4-(4-bromophenyl)-. Aromatic rings can engage in π-π stacking interactions, which are crucial in molecular recognition, crystal engineering, and the stabilization of biological macromolecules.

These stacking interactions are not driven by quadrupolar electrostatics as once thought, but rather by a balance between Pauli repulsion at close range and favorable dispersion forces at longer ranges. chemrxiv.org This typically results in a preference for parallel-displaced or offset stacking geometries over a direct face-to-face arrangement. chemrxiv.org

For 2(5H)-Furanone, 4-(4-bromophenyl)-, several types of stacking and related interactions are conceivable:

π-π Stacking: The bromophenyl rings of adjacent molecules can stack, likely in an offset fashion to minimize repulsion and maximize attractive dispersion forces. The electron-withdrawing nature of the bromine atom can modulate the electron density of the aromatic ring, influencing the strength and geometry of these interactions.

C-H···π Interactions: Hydrogen atoms bonded to carbon can act as weak hydrogen bond donors to the electron-rich π-face of the aromatic ring. researchgate.net This type of interaction could occur between the furanone ring's C-H groups and the bromophenyl ring of a neighboring molecule.

Theoretical studies on substituted benzene (B151609) dimers confirm that even with significant changes in the electrostatic potential due to substituents, the fundamental driving forces for offset stacking (repulsion and dispersion) remain dominant. chemrxiv.org Therefore, the supramolecular architecture of solid 2(5H)-Furanone, 4-(4-bromophenyl)- is expected to be heavily influenced by a network of these subtle yet determinative noncovalent interactions.

Vii. Applications of 2 5h Furanone, 4 4 Bromophenyl in Synthetic Organic Chemistry

Role as Versatile Precursors for Complex Chemical Structures

The 4-(4-bromophenyl)-2(5H)-furanone scaffold is a key starting point for constructing more intricate molecular architectures. The butenolide moiety is a common feature in numerous biologically active natural products, and synthetic routes to 4-substituted versions are of significant interest. organic-chemistry.org The development of efficient synthetic methods, such as the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with boronic acids, has made these compounds readily accessible synthons for further chemical exploration. organic-chemistry.org The stability and ease of preparation of precursors like 4-tosyl-2(5H)-furanone further enhance the utility of their derivatives in organic synthesis. organic-chemistry.org

The presence of the 4-bromophenyl group is particularly advantageous, as the carbon-bromine bond serves as a handle for a variety of cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows for the straightforward introduction of diverse aryl or alkyl substituents at this position, greatly expanding the molecular diversity achievable from a single precursor.

The furanone ring itself is a reactive template that can be transformed into other heterocyclic systems. For instance, furanone derivatives can react with hydrazine (B178648) and its derivatives to yield pyridazinone structures, demonstrating a common ring-transformation strategy. tandfonline.com

Furthermore, the furanone core can be elaborated upon without altering the ring. An example is the synthesis of 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, where an amino group is introduced at the C4 position of a related furanone precursor. nih.gov This demonstrates how the basic furanone skeleton acts as a platform for building more complex, substituted heterocyclic molecules. The synthesis of various 4-N-heterocyclic-2-arylquinazolines, where a 4-bromophenyl group is a key substituent, further underscores the importance of this motif in constructing diverse heterocyclic libraries. nih.gov

A summary of representative transformations is presented below:

Table 1: Synthesis of Heterocyclic Systems from Furanone Precursors| Starting Furanone Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2(5H)-Furanone derivative | Phenyl hydrazine | Pyridazinone | tandfonline.com |

| 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one | 4-Hydroxyaniline | 4-Anilino-furan-2(5H)-one | nih.gov |

While specific examples of the total synthesis of natural products using 4-(4-bromophenyl)-2(5H)-furanone as a key intermediate are not extensively documented, its conceptual value is clear. Butenolides, the five-membered α,β-unsaturated γ-lactone core of the molecule, are ubiquitous structural motifs found in a wide array of natural products with significant biological activities. researchgate.net

Conceptually, 4-(4-bromophenyl)-2(5H)-furanone offers a powerful platform for the synthesis of natural product analogues or complex fragments. An envisioned synthetic strategy would involve:

Initial Scaffolding: Use of the furanone as the core structure.

Modification via Cross-Coupling: The 4-bromophenyl group can be modified using reactions like Suzuki or Heck coupling to introduce complex side chains present in a target natural product.

Lactone and Alkene Functionalization: The double bond and lactone carbonyl group are available for a variety of transformations, including conjugate additions, reductions, or cycloadditions, to build stereocenters and additional rings.

This modular approach allows for the rapid assembly of a library of complex molecules based on a common butenolide core, making it an attractive, albeit conceptual, intermediate for natural product synthesis.

Employment in Cascade and Multicomponent Reactions

The reactive nature of the 2(5H)-furanone skeleton makes it an ideal candidate for participation in cascade and multicomponent reactions (MCRs), which are highly efficient processes that form several chemical bonds in a single operation. Although specific published examples focusing on 4-(4-bromophenyl)-2(5H)-furanone in such sequences are limited, the potential is evident from the reactivity of the butenolide system. The electrophilic nature of the double bond and the carbonyl carbon allows for sequential Michael additions and subsequent cyclizations, which are hallmarks of cascade reaction design.

Use in Materials Science Applications (e.g., Green Polymerization Precursors)

There is a significant and growing interest in developing polymers from renewable resources to create more sustainable materials. rsc.orgacs.org Furan-based compounds, derivable from biomass, are considered versatile platform molecules for the synthesis of such "green" polymers. rsc.orgdntb.gov.ua Specifically, furan (B31954) derivatives are being explored as monomers for photopolymerization, using UV light to create new polymers in an environmentally friendly manner. dntb.gov.uaresearchgate.net

Within this context, 4-(4-bromophenyl)-2(5H)-furanone represents a potential precursor for novel functional polymers. The furanone ring could be engaged in polymerization reactions, such as ring-opening polymerization, to form the polymer backbone. The pendant 4-bromophenyl group offers a unique advantage: it can be used for post-polymerization modification. This would allow for the tuning of the final material's properties (e.g., refractive index, flame retardancy, or chemical resistance) by introducing different functional groups via cross-coupling reactions on the intact polymer chain. This dual functionality makes it a promising, though still largely exploratory, candidate in the field of advanced, sustainable materials.

Development of Novel Organocatalytic and Metal-Catalyzed Reactions

The synthesis of 4-(4-bromophenyl)-2(5H)-furanone itself has been a subject of methods development in catalysis. Transition metal catalysis is crucial for the efficient synthesis of 4-substituted 2(5H)-furanones. organic-chemistry.org A prominent method involves the palladium-catalyzed Suzuki cross-coupling reaction between a 4-halo- or 4-tosyl-2(5H)-furanone and an appropriate boronic acid. organic-chemistry.orgresearchgate.net This approach is highly versatile and allows for the synthesis of a wide range of 4-aryl- and 4-vinyl-2(5H)-furanones in excellent yields. researchgate.net More recently, gold(I)-catalyzed intramolecular annulation has also been reported as a powerful tool for constructing 4-aryl-2(5H)-furanone scaffolds. researchgate.net

While organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, mdpi.com its specific application to reactions involving 4-(4-bromophenyl)-2(5H)-furanone is an emerging area. The electron-deficient double bond of the furanone is an ideal Michael acceptor, making it amenable to a variety of organocatalyzed conjugate addition reactions to form new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

Table 2: Catalytic Methods for the Synthesis of 4-Aryl-2(5H)-Furanones

| Catalytic System | Reactants | Reaction Type | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Palladium (e.g., PdCl₂(PPh₃)₂) | 4-Tosyl-2(5H)-furanone + Arylboronic acid | Suzuki Coupling | High yield, stable precursor | organic-chemistry.org |

| Palladium | 4-Halo-2(5H)-furanone + Arylboronic acid | Suzuki Coupling | General route to 4-aryl furanones | researchgate.net |

| Gold(I) | Substituted alkynoic acids | Intramolecular Annulation | Advanced, efficient cyclization | researchgate.net |

Viii. Conclusion and Future Research Directions

Summary of Current Research Landscape

The research landscape for 2(5H)-furanones is extensive, with a particular focus on their synthesis and biological evaluation. unipi.it These heterocycles are recognized as important pharmacophores found in natural products that exhibit a wide range of activities, including antimicrobial and cytotoxic properties. organic-chemistry.orgnih.govresearchgate.net Within this class, the synthesis of 4-substituted derivatives is acknowledged to be more challenging compared to their 3- or 5-substituted counterparts. organic-chemistry.org

The introduction of a brominated aryl group at the C4-position, as in 4-(4-bromophenyl)-2(5H)-furanone, is of strategic importance. The bromine atom serves as a versatile functional handle, most notably for palladium-catalyzed cross-coupling reactions, which significantly broadens the synthetic utility of the furanone core. organic-chemistry.orgsemanticscholar.org Current research efforts are largely directed towards the development of efficient synthetic protocols to access these 4-aryl-2(5H)-furanones and the subsequent exploration of their reactivity. The overarching interest is driven by their potential to act as scaffolds in drug discovery and as key building blocks in the synthesis of complex natural products. unipi.itnih.gov

Emerging Synthetic Strategies and Reaction Pathways

Historically, the synthesis of 4-substituted 2(5H)-furanones has been met with challenges, often requiring harsh reaction conditions. organic-chemistry.org However, recent advancements have provided more facile and efficient routes.

A prominent emerging strategy involves the palladium-catalyzed Suzuki cross-coupling reaction. Specifically, the coupling of 4-tosyl-2(5H)-furanone with various boronic acids, including 4-bromophenylboronic acid, has been demonstrated as a powerful method to generate 4-aryl-2(5H)-furanones in moderate to high yields. organic-chemistry.org This approach is advantageous as the 4-tosyl-2(5H)-furanone precursor is stable, readily prepared, and a more effective coupling partner than its corresponding triflate. organic-chemistry.org

Another innovative approach is the direct annulation utilizing a titanium-mediated crossed aldol (B89426) addition followed by an acid-induced cyclo-condensation. semanticscholar.org While demonstrated for the synthesis of 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one, the principles of this one-pot procedure could potentially be adapted for the synthesis of 4-aryl isomers. semanticscholar.org

Furthermore, the reactivity of the furanone ring itself presents pathways for derivatization. The reaction of 3,4-dihalo-5-alkoxy-2(5H)-furanones with nucleophiles like aromatic thiols proceeds with high regioselectivity, affording 4-thiosubstituted products. nih.gov This highlights the reactivity of the C4 position and suggests that nucleophilic substitution reactions could be a viable, though indirect, route to 4-(4-bromophenyl)-2(5H)-furanone or its precursors.

Table 1: Key Synthetic Reactions for 4-Aryl-2(5H)-Furanones

| Reaction Type | Precursors | Catalyst/Reagents | Product Type | Reference |

| Suzuki Cross-Coupling | 4-Tosyl-2(5H)-furanone, Arylboronic Acid | PdCl₂(PPh₃)₂, KF | 4-Aryl-2(5H)-furanone | organic-chemistry.org |

| Aldol Annulation | Aryl Ketone, 1,1-Dimethoxypropan-2-one | TiCl₄, i-Pr₂NEt | 5-Aryl-2(5H)-furanone | semanticscholar.org |

| Nucleophilic Substitution | 3,4-Dihalo-5-alkoxy-2(5H)-furanone, Thiol | Triethylamine (B128534) | 4-Thiosubstituted-2(5H)-furanone | nih.gov |

Future Directions in Computational and Spectroscopic Characterization

The structural and electronic properties of 4-(4-bromophenyl)-2(5H)-furanone are fundamental to understanding its reactivity and potential interactions with biological targets. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization, there is considerable scope for more advanced analysis. researchgate.net

Future computational studies, employing Density Functional Theory (DFT), could provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface. Such studies can predict sites of reactivity, rationalize reaction mechanisms, and calculate theoretical spectroscopic data (NMR, IR) to aid in experimental characterization. Theoretical evaluations have already been used to probe the interaction of furanone derivatives with biological targets like the Eag-1 potassium channel, suggesting a promising avenue for future work. ccij-online.org

In the realm of spectroscopy, while X-ray crystallography has been used to determine the solid-state structure of related derivatives, nih.gov advanced techniques could be applied. Time-resolved spectroscopy could be employed to study the dynamics of reactions involving the furanone ring, potentially identifying and characterizing transient intermediates. Furthermore, molecular dynamics (MD) simulations, as have been applied to related N-(4-bromophenyl)furan-2-carboxamides, could be used to model the behavior of 4-(4-bromophenyl)-2(5H)-furanone in different solvent environments or its dynamic interactions within a biological binding pocket. nih.govnih.gov

Table 2: Spectroscopic and Computational Characterization Techniques

| Technique | Type of Information | Potential Application for 4-(4-bromophenyl)-2(5H)-furanone |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles | Elucidation of solid-state conformation and intermolecular interactions. nih.gov |

| DFT Calculations | Electronic structure, reactivity indices, theoretical spectra | Predicting reaction outcomes and understanding electronic properties. ccij-online.org |

| Molecular Dynamics (MD) | Dynamic behavior, conformational changes, binding stability | Simulating interactions with solvents or biological macromolecules. nih.gov |

| Advanced NMR (e.g., NOESY) | Through-space correlations, conformational analysis | Determining solution-phase structure and conformation. |

Untapped Potential in Advanced Organic Synthesis

The true synthetic potential of 4-(4-bromophenyl)-2(5H)-furanone lies in its capacity as a dual-functional building block. The 4-bromophenyl group is not merely a substituent but a powerful synthetic handle for constructing molecular complexity. Its untapped potential resides in its use as a substrate in a wide array of modern cross-coupling reactions beyond simple Suzuki-Miyaura couplings. Reactions such as Sonogashira, Heck, Buchwald-Hartwig, and cyanation could be employed to introduce alkynyl, vinyl, amino, and cyano functionalities, respectively, thereby accessing a vast chemical space from a single precursor.

The furanone core itself holds significant latent functionality. The α,β-unsaturated lactone system is a versatile Michael acceptor and a dienophile in Diels-Alder reactions. Future work could explore stereoselective additions to the double bond to install new stereocenters. Moreover, the furanone ring can serve as a precursor to other important heterocyclic systems. For example, catalytic hydrogenation or hydride reduction can transform it into saturated lactones or furan (B31954) derivatives, respectively. semanticscholar.org The strategic combination of reactions at the bromophenyl group and subsequent or prior manipulation of the furanone ring could pave the way for efficient and convergent total syntheses of complex natural products.

Prospects for Novel Derivatives and Their Chemical Utility

The prospects for creating novel derivatives from 4-(4-bromophenyl)-2(5H)-furanone are exceptionally bright, with potential applications spanning medicinal chemistry and materials science. The generation of extensive libraries of derivatives is readily conceivable through the systematic application of cross-coupling reactions at the bromine site. Coupling with a diverse range of boronic acids, for instance, would yield a family of 4-biaryl-2(5H)-furanones, which could be screened for enhanced or novel biological activities.

Beyond the aryl coupling, modifications to the furanone ring are also a promising frontier. For example, the synthesis of 3-(4-bromophenyl)-4-amino derivatives has been reported from a 4-hydroxy precursor, indicating that the C4 position can be functionalized with various heteroatoms. nih.gov Exploring reactions at the C3 and C5 positions could lead to entirely new classes of polysubstituted furanones.

The chemical utility of these novel derivatives is predicted to be significant. Brominated furanones produced by marine organisms are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism. unipi.itnih.gov Novel synthetic derivatives of 4-(4-bromophenyl)-2(5H)-furanone could be designed as potent and specific quorum sensing inhibitors, offering new strategies to combat bacterial infections and biofilm formation. researchgate.net Furthermore, the conjugated π-system of the 4-aryl-furanone scaffold suggests potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, pending further investigation into their photophysical properties.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-bromophenyl)-2(5H)-furanone derivatives?

Methodological Answer:

- Tandem Michael Addition-Elimination : A widely used method involves reacting α,β-unsaturated carbonyl compounds with nucleophiles (e.g., amines or alcohols) to form intermediates, followed by cyclization. For example, Xue et al. (2014) synthesized related 2(5H)-furanones via microwave-assisted reactions, achieving higher yields (~75%) compared to conventional heating .

- Halogenation Strategies : Bromination of preformed furanone scaffolds using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. highlights a bromo-iodo derivative synthesized via halogenation, suggesting adaptability for introducing bromophenyl groups .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling could attach the 4-bromophenyl moiety to the furanone core, as seen in for biphenyl ether derivatives .

Key Considerations :

- Solvent choice (e.g., DMF for polar intermediates) and temperature control to avoid decomposition.

- Purification via column chromatography or recrystallization to isolate stereoisomers (if applicable).

Q. How can researchers confirm the structural integrity of synthesized 4-(4-bromophenyl)-2(5H)-furanone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions. For example, the 4-bromophenyl group’s aromatic protons appear as a doublet (δ 7.4–7.6 ppm), while the furanone carbonyl resonates near δ 170–175 ppm .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated in for a related 4-amino-2(5H)-furanone derivative .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHBrO) and isotopic patterns for bromine .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activities of halogenated 2(5H)-furanones?

Methodological Answer:

- Substituent Effect Analysis : Compare bioactivity across analogs (e.g., chloro vs. bromo substituents). shows that methoxy groups enhance solubility and alter receptor interactions, which may explain conflicting antimicrobial results .

- Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual catalysts or byproducts) affecting bioassays. (excluded due to unreliable source) indirectly highlights purity challenges in triazole derivatives.

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate variables. For example, notes that 4-amino-2(5H)-furanones exhibit varied IC values depending on assay protocols .

Example Table: Comparative Bioactivity of Halogenated Furanones

| Compound | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC, μM) | Reference |

|---|---|---|---|

| 4-Bromo-5-hydroxy derivative | 12.5 (E. coli) | 45 (HeLa) | |

| 4-Chloro analog | 25.0 (E. coli) | 60 (HeLa) |

Q. How can structural modifications optimize the bioactivity of 4-(4-bromophenyl)-2(5H)-furanone?

Methodological Answer:

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to enhance electrophilicity, improving interactions with biological targets. reports improved anticancer activity in biphenyl ether derivatives .

- Hybrid Molecules : Conjugate the furanone core with triazoles or benzofurans (see and ) to exploit synergistic effects. For example, ’s benzofuran-ketone hybrid showed enhanced pharmacokinetic profiles .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2), guiding synthetic priorities .

Q. What analytical techniques resolve contradictions in reaction mechanisms for furanone synthesis?

Q. Why do studies report varying yields for similar synthetic protocols?

Methodological Answer:

- Reagent Purity : Trace moisture in solvents or catalysts (e.g., Pd(PPh)) can reduce yields. emphasizes rigorous drying for microwave-assisted reactions .

- Scale Effects : Milligram-scale reactions (e.g., in ) may overestimate yields compared to gram-scale syntheses due to heat dissipation differences .

- Byproduct Formation : Competing pathways (e.g., dimerization) can lower yields. TLC monitoring and quenching reactions at optimal conversion times mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.